molecular formula C13H21NO B13313253 1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

Cat. No.: B13313253
M. Wt: 207.31 g/mol
InChI Key: FUJMDLMVIDFBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a cyclopropyl group and an octahydrocyclopenta[c]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrol ring, followed by the introduction of the cyclopropyl group through a series of reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A structurally similar compound with a pyrrole ring instead of the octahydrocyclopenta[c]pyrrol moiety.

    2-Acetyl-1-methylpyrrole: Another related compound with a simpler structure and different chemical properties.

Uniqueness

1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group and an octahydrocyclopenta[c]pyrrol moiety makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1-(1-methylcyclopropyl)ethanone

InChI

InChI=1S/C13H21NO/c1-13(5-6-13)12(15)7-11-10-4-2-3-9(10)8-14-11/h9-11,14H,2-8H2,1H3

InChI Key

FUJMDLMVIDFBHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)CC2C3CCCC3CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.